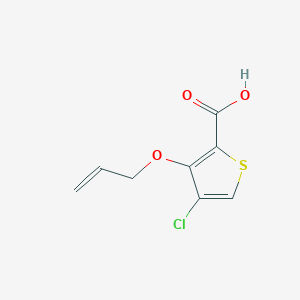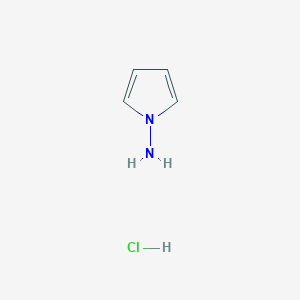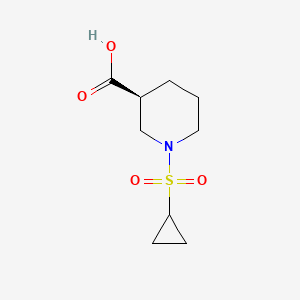
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of an allyloxy group at the 3-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-chlorothiophene-2-carboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The carboxylic acid group can also participate in acid-base reactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid
- 3-(Allyloxy)-4-fluorothiophene-2-carboxylic acid
- 3-(Methoxy)-4-chlorothiophene-2-carboxylic acid
Uniqueness
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is unique due to the presence of the allyloxy group, which imparts distinct reactivity and binding properties compared to other similar compounds. The chlorine atom also contributes to its unique chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7ClO3S |
|---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
4-chloro-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7ClO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h2,4H,1,3H2,(H,10,11) |
InChI Key |
YQQOKBNXHNXPLT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(SC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)


![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)

